molecular formula C19H23NO2S B14005066 1-(Benzenesulfonyl)-2-phenethylpiperidine CAS No. 5435-08-5

1-(Benzenesulfonyl)-2-phenethylpiperidine

Katalognummer: B14005066
CAS-Nummer: 5435-08-5
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: IOYVSZINQXDJEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-2-phenethylpiperidine is an organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a benzenesulfonyl group and a phenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-phenethylpiperidine typically involves the reaction of benzenesulfonyl chloride with 2-phenethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)-2-phenethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted sulfonamides or thiols.

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-2-phenethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-2-phenethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The phenethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

    Sulfanilic acid: Another sulfonamide with different biological activities.

    p-Toluenesulfonic acid: A commonly used sulfonic acid in organic synthesis.

Uniqueness: 1-(Benzenesulfonyl)-2-phenethylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the piperidine ring, benzenesulfonyl group, and phenethyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

5435-08-5

Molekularformel

C19H23NO2S

Molekulargewicht

329.5 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2-(2-phenylethyl)piperidine

InChI

InChI=1S/C19H23NO2S/c21-23(22,19-12-5-2-6-13-19)20-16-8-7-11-18(20)15-14-17-9-3-1-4-10-17/h1-6,9-10,12-13,18H,7-8,11,14-16H2

InChI-Schlüssel

IOYVSZINQXDJEV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.